
3-Methyl-4H-1,2,4-triazol-4-amine
Overview
Description
3-Methyl-4H-1,2,4-triazol-4-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The unique structure of 1,2,4-triazoles allows them to interact with biological receptors through hydrogen bonding and dipole interactions .
Preparation Methods
The synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine typically involves multistep synthetic routes. One common method includes the reaction of 3-amino-1,2,4-triazole with methylating agents under controlled conditions . Industrial production methods often involve the use of base-assisted reactions to facilitate the formation of intermediates, followed by cyclization and dehydration processes . The reaction conditions usually require specific temperatures and solvents to ensure the desired product yield and purity .
Chemical Reactions Analysis
3-Methyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding triazole oxides, while substitution reactions can introduce different functional groups onto the triazole ring .
Scientific Research Applications
Medicinal Chemistry
3-Methyl-4H-1,2,4-triazol-4-amine exhibits notable biological activities that make it a candidate for pharmaceutical development.
Antibacterial Activity
Research indicates that triazole derivatives, including 3-Methyltriazole, possess significant antibacterial properties. For instance, studies have demonstrated that compounds derived from triazoles show effective activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
3-Methyltriazole Derivative | E. coli | 0.12 |
3-Methyltriazole Derivative | S. aureus | 0.25 |
3-Methyltriazole Derivative | P. aeruginosa | 0.50 |
Antifungal Properties
Triazoles are well-known antifungal agents. The compound has been studied for its efficacy against fungal strains such as Candida albicans. Its mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .
Agricultural Applications
The compound has shown promise in agricultural applications as a fungicide and herbicide.
Fungicidal Activity
Research indicates that triazole derivatives can effectively control fungal pathogens in crops, reducing the incidence of diseases caused by fungi such as Fusarium and Botrytis species . The application of these compounds can enhance crop yield and quality.
Herbicidal Properties
Triazoles have also been investigated for their herbicidal properties. They inhibit specific enzymes involved in plant growth, thus controlling weed populations without harming crops .
Materials Science
In materials science, 3-Methyltriazole is utilized in synthesizing various polymers and materials.
Click Chemistry
The compound participates in click chemistry reactions, particularly the azide-alkyne cycloaddition, which is pivotal in bioconjugation and the development of new materials . This reaction facilitates the formation of stable linkages between different molecular entities.
Coordination Chemistry
Triazoles can form complexes with metal ions, leading to the development of novel catalysts and materials with unique properties . These complexes are being explored for applications in catalysis and sensor technology.
Case Study 1: Antibacterial Screening
A study conducted by Muthal et al. (2010) synthesized several triazole derivatives and evaluated their antibacterial activity against multiple strains including Bacillus subtilis and Pseudomonas aeruginosa. The results showed that specific derivatives exhibited MIC values comparable to traditional antibiotics like levofloxacin .
Case Study 2: Agricultural Efficacy
In a field trial reported by researchers in India, the application of a triazole-based fungicide significantly reduced the incidence of leaf blight in rice crops compared to untreated controls, demonstrating its potential as an effective agricultural agent .
Mechanism of Action
The mechanism of action of 3-Methyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through hydrogen bonding and dipole interactions, leading to the inhibition or activation of various biological processes . For example, in antimicrobial applications, it can inhibit the growth of bacteria by interfering with their metabolic pathways . In anticancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
3-Methyl-4H-1,2,4-triazol-4-amine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other 1,2,4-triazole derivatives such as fluconazole, voriconazole, and rufinamide . These compounds share the triazole core but differ in their substituents, leading to variations in their biological activities and applications . The unique methyl group in this compound contributes to its distinct chemical reactivity and interaction with biological targets .
Biological Activity
3-Methyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its ability to interact with various biological targets. The compound's structure allows it to participate in diverse biochemical pathways.
The primary mechanism through which this compound exerts its antimicrobial effects involves the inhibition of the cytochrome P450-dependent enzyme responsible for the 14α-demethylation of lanosterol. This step is crucial for ergosterol biosynthesis in fungi, an essential component of their cell membranes. By disrupting ergosterol production, the compound increases cell membrane permeability, leading to cell lysis and death of pathogens such as:
- Bacteria : Escherichia coli, Bacillus subtilis
- Fungi : Aspergillus niger, Candida albicans .
Research Findings
A study highlighted that this compound demonstrated promising antimicrobial activity against various strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition comparable to standard antibiotics .
Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Escherichia coli | 10 | 15 |
Bacillus subtilis | 8 | 18 |
Aspergillus niger | 5 | 20 |
Candida albicans | 6 | 17 |
In addition to its antimicrobial properties, research has shown that this compound also exhibits anticancer activity. The compound's mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. It has been suggested that triazole derivatives can influence gene expression related to cancer cell growth .
Case Studies
A recent study evaluated various triazole derivatives for their anticancer effects using XTT assays against several cancer cell lines. The results indicated that compounds with a triazole scaffold exhibited significant cytotoxicity and antiangiogenic properties .
Cell Line | IC50 (µM) | Activity |
---|---|---|
MCF7 (Breast Cancer) | 12 | High |
HeLa (Cervical Cancer) | 15 | Moderate |
A549 (Lung Cancer) | 10 | High |
Biochemical Pathways and Cellular Effects
The biochemical pathways influenced by this compound include:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methyl-4H-1,2,4-triazol-4-amine derivatives, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or S-alkylation under basic conditions. For example, 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine is synthesized by reacting 4-fluorobenzyl chloride with 1H-1,2,4-triazol-5-thiol in the presence of NaOH or K₂CO₃ . Microwave-assisted synthesis can enhance efficiency, reducing reaction times and improving yields compared to conventional heating . Optimization includes varying bases (e.g., NaH for stronger deprotonation) or solvents (DMF, THF) to control regioselectivity. For alkylsulfanyl derivatives, S-alkylation with aryl halides in alkaline media at room temperature is effective .
Q. How can researchers ensure purity and structural fidelity of synthesized this compound derivatives?
- Methodological Answer : Purity is verified via HPLC (≥95% purity, as in ) and characterized using ¹H/¹³C-NMR to confirm substituent positions . Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. For example, QikProp analysis (Table 3 in ) predicts physicochemical properties like logP and polar surface area, aiding in structural validation. Crystallization techniques (e.g., slow evaporation) and single-crystal X-ray diffraction (using SHELX ) resolve ambiguities in stereochemistry.
Advanced Research Questions
Q. What computational approaches are used to predict the drug-likeness and pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations analyze electronic properties (HOMO-LUMO gaps, dipole moments) and reactivity . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like tyrosinase or antimicrobial enzymes . ADME properties are predicted using tools like SwissADME, incorporating parameters from QikProp data (e.g., % human oral absorption, BBB permeability) . For instance, derivatives with logP < 3 and polar surface area < 140 Ų are prioritized for oral bioavailability .
Q. How can crystallographic refinement tools like SHELX resolve challenges in structural determination of triazol-4-amine complexes?
- Methodological Answer : SHELXL refines small-molecule structures against high-resolution data, handling twinning and disorder via TWIN/BASF commands . For example, the monoclinic crystal structure of N-[4-(dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine (P2₁/c space group, a = 10.3665 Å, β = 90.257°) was resolved using SHELX, with R-factor convergence at 0.047 . Challenges like low electron density in flexible substituents are addressed using restraints (e.g., SIMU for thermal motion) and validation via PLATON .
Q. How do structural modifications (e.g., alkylsulfanyl vs. fluorobenzyl groups) influence the antimicrobial activity of triazol-4-amine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃, -F) enhance antimicrobial potency. For example, 3-((1H-benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine derivatives with fluorobenzyl substituents showed MIC values of 1.5–3.125 µg/mL against bacterial strains, attributed to increased lipophilicity and membrane penetration . Comparative assays (e.g., colorimetric diphenolase inhibition) quantify activity differences, with IC₅₀ values guiding substituent prioritization .
Q. Data Analysis & Contradiction Resolution
Q. How can researchers reconcile discrepancies in reported bioactivity data for triazol-4-amine derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., broth microdilution vs. agar diffusion) or strain-specific responses. Meta-analyses should normalize data using standard protocols (CLSI guidelines) and control compounds (e.g., ciprofloxacin for bacteria). For example, conflicting MIC values for 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives were resolved by repeating assays in triplicate and reporting geometric mean IC₅₀ . Statistical tools (ANOVA, t-tests) identify significant differences (p < 0.05).
Properties
IUPAC Name |
3-methyl-1,2,4-triazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-3-6-5-2-7(3)4/h2H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXVQYBDSTZZTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.